molecular formula C11H15ClF3N B14033047 (R)-1-(4-(Difluoromethyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride

(R)-1-(4-(Difluoromethyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B14033047
M. Wt: 253.69 g/mol
InChI Key: ZRTKVQOVJHGFJU-HNCPQSOCSA-N
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Description

®-1-(4-(Difluoromethyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a difluoromethyl group, a fluorophenyl group, and a methylpropan-1-amine moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents under specific conditions . The reaction conditions often involve the use of metal-based catalysts and can be performed at ambient temperatures .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. The choice of reagents and catalysts, as well as the purification methods, are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-(Difluoromethyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions. For example, difluoromethylation can be achieved using difluorocarbene reagents under mild conditions . The choice of solvent, temperature, and reaction time are critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Mechanism of Action

The mechanism of action of ®-1-(4-(Difluoromethyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorophenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoromethyl group in ®-1-(4-(Difluoromethyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride imparts unique properties to the compound, such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H15ClF3N

Molecular Weight

253.69 g/mol

IUPAC Name

(1R)-1-[4-(difluoromethyl)-3-fluorophenyl]-2-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C11H14F3N.ClH/c1-6(2)10(15)7-3-4-8(11(13)14)9(12)5-7;/h3-6,10-11H,15H2,1-2H3;1H/t10-;/m1./s1

InChI Key

ZRTKVQOVJHGFJU-HNCPQSOCSA-N

Isomeric SMILES

CC(C)[C@H](C1=CC(=C(C=C1)C(F)F)F)N.Cl

Canonical SMILES

CC(C)C(C1=CC(=C(C=C1)C(F)F)F)N.Cl

Origin of Product

United States

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